molecular formula C14H26N2O2 B14871337 Tert-butyl (4-cyclopentylpyrrolidin-3-yl)carbamate

Tert-butyl (4-cyclopentylpyrrolidin-3-yl)carbamate

Cat. No.: B14871337
M. Wt: 254.37 g/mol
InChI Key: BPXYRGXZPFXSFZ-UHFFFAOYSA-N
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Description

Tert-butyl (4-cyclopentylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C14H26N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-cyclopentylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-cyclopentylpyrrolidine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-cyclopentylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl (4-cyclopentylpyrrolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-butyl (4-cyclopentylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3-hydroxypropyl)carbamate
  • Tert-butyl (2-piperidin-3-ylethyl)carbamate
  • Tert-butyl (3-bromo-4-oxocyclohexyl)carbamate

Uniqueness

Tert-butyl (4-cyclopentylpyrrolidin-3-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentyl and pyrrolidine moieties contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl N-(4-cyclopentylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-12-9-15-8-11(12)10-6-4-5-7-10/h10-12,15H,4-9H2,1-3H3,(H,16,17)

InChI Key

BPXYRGXZPFXSFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2CCCC2

Origin of Product

United States

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